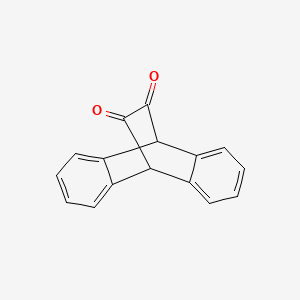

9,10-Dihydro-9,10-ethanoanthracene-11,12-dione

Beschreibung

9,10-Dihydro-9,10-ethanoanthracene-11,12-dione (CAS: 1625-83-8) is a bicyclic compound characterized by a rigid ethanoanthracene framework fused with a dione moiety at positions 11 and 12. It is synthesized via a Diels-Alder reaction between anthracene and maleic anhydride under reflux conditions, forming a key intermediate for host-guest chemistry applications . The compound’s planar, roof-shaped geometry and electron-deficient dione groups enable selective encapsulation of aromatic guest molecules, making it valuable in isomer separation processes .

Eigenschaften

IUPAC Name |

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETMKDPWKAPGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330712 | |

| Record name | NSC299888 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-93-7 | |

| Record name | NSC299888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC299888 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione typically involves the Diels-Alder reaction, where anthracene reacts with maleic anhydride to form the adduct. This adduct is then subjected to oxidation to yield the desired compound. The reaction conditions often include the use of solvents like xylene and catalysts such as activated carbon to promote the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ethano bridge allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Molecular oxygen and activated carbon are commonly used as oxidants and promoters, respectively.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the ketone groups.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include anthraquinone derivatives, alcohols, and substituted anthracene compounds .

Wissenschaftliche Forschungsanwendungen

9,10-Dihydro-9,10-ethanoanthracene-11,12-dione is an organic compound with the molecular formula . It is a derivative of anthracene, distinguished by an ethano bridge between the 9 and 10 positions, and two ketone groups at the 11 and 12 positions. This compound's rigid structure and unique chemical properties make it valuable in scientific research.

Scientific Research Applications

This compound is employed across various scientific disciplines due to its unique structural and chemical properties.

Chemistry

- Building Block : It serves as a building block in synthesizing complex organic molecules.

- Intermediate in Organic Synthesis : Its rigid structure and functional groups make it a valuable intermediate.

- Acene Generation: Bridged α-diketones, such as this compound, are important in the photochemical generation of higher acenes .

Biology and Medicine

- Anticancer and Antimicrobial Properties : Derivatives of this compound are studied for their anticancer and antimicrobial properties.

- Antiproliferative Activity: Preliminary studies have investigated the antiproliferative activity of 9,10-dihydro-9,10-ethanoanthracene-based compounds .

- Biological Activities and Therapeutic Potentials: Several studies have provided insights into the biological activities and therapeutic potentials of this compound.

Industry

- Production of Dyes and Pigments: This compound is used in the production of dyes, pigments, and specialty chemicals.

- Stability and Reactivity: Its stability and reactivity make it suitable for various industrial applications.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: The compound can be oxidized to form anthraquinone derivatives. Molecular oxygen and activated carbon are commonly used as oxidants and promoters, respectively.

- Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution: The ethano bridge allows for substitution reactions, where different functional groups can be introduced using halogenating agents and nucleophiles.

Wirkmechanismus

The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione involves its interaction with molecular targets through its ketone groups and ethano bridge. These functional groups enable the compound to participate in hydrogen bonding, charge transfer, and other interactions with biological molecules. The pathways involved include oxidative stress response and enzyme inhibition, which contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The ethanoanthracene framework has been functionalized to create derivatives with distinct host-guest selectivity behaviors. Below is a detailed comparison with key analogs:

Table 1: Comparison of Ethanoanthracene-Based Host Compounds

Key Findings from Comparative Studies

Structural Influence on Selectivity: H1 (dimethyl ester) lacks binding sites for DCBs due to steric hindrance from ester groups, rendering it ineffective . H2 (tetraphenyl-dimethanol) exhibits broad but weak selectivity, driven by flexible phenyl groups that accommodate multiple isomers . H3 (tetra-p-chlorophenyl-dimethanol) shows enhanced m-DCB affinity due to halogen interactions (C–Cl⋯π), approaching clathrate-like behavior . DED (dicarboxylic acid) achieves p-DCB exclusivity via directional hydrogen bonds and rigid cavity geometry .

Thermal Stability :

- H2·o-DCB has the highest thermal stability (Tdec = 180°C), while H3·m-DCB decomposes at 150°C, correlating with weaker host-guest interactions .

Complementary Applications: DED and H3 are used in tandem for industrial purification of DCB mixtures, overcoming limitations of conventional methods . Ethanoanthracene-dicarboximide derivatives are tailored for pharmaceutical use, leveraging the core’s rigidity for drug-receptor binding .

Biologische Aktivität

9,10-Dihydro-9,10-ethanoanthracene-11,12-dione is a polycyclic aromatic hydrocarbon with significant biological activity. This compound has attracted attention due to its potential applications in cancer therapy and antimicrobial treatments. Its unique structure allows for various interactions with biological molecules, leading to diverse pharmacological effects.

The molecular formula of this compound is with a molecular weight of approximately 250.25 g/mol. The compound features a fused ring system that contributes to its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Burkitt's Lymphoma Cell Lines : A study evaluated the antiproliferative activity of derivatives of this compound against Burkitt's lymphoma cell lines (MUTU-1 and DG-75). The results showed significant inhibition of cell growth, suggesting potential therapeutic applications in treating lymphomas .

- Breast Cancer : Another investigation highlighted the compound's effectiveness against MCF-7 human breast cancer cells. It demonstrated cytotoxic activity and antioxidant capabilities by scavenging free radicals .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . It was found to exhibit activity against both gram-positive and gram-negative bacteria. Notably:

- E. coli : Studies showed that the compound could reduce the growth and viability of E. coli under light activation conditions, indicating its potential as an antimicrobial agent .

The biological mechanisms underlying the activity of this compound are linked to its interaction with DNA and other biomolecules:

- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells by generating reactive oxygen species, which can lead to apoptosis in cancer cells.

- CO Release : As a photoCORM (carbon monoxide releasing molecule), it can release CO upon light activation, which is associated with various biological functions including vasodilation and anti-inflammatory effects .

Case Studies

Several studies have provided insights into the biological activities and therapeutic potentials of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.